Fusaperazine B
Description
Fusaperazine B is a sulfur-containing dioxopiperazine derivative first isolated from the marine-derived fungus Fusarium chlamydosporum OUPS-N124 . It belongs to the diketopiperazine (DKP) class of natural products, characterized by a six-membered ring formed by two amino acids. Fusaperazine B exhibits cytotoxic activity against the P388 murine leukemia cell line (IC₅₀ = 3.2 µg/mL), making it a compound of interest in anticancer drug discovery . Its molecular formula is reported as C₁₈H₂₄N₂O₄S (MW: 364 g/mol) in structural analyses, though discrepancies exist in older literature (e.g., C₁₃H₁₆N₂O₃S₂ in some sources) .
Properties
Molecular Formula |
C18H24N2O4S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(3S,6R)-3-methoxy-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-methylsulfanylpiperazine-2,5-dione |
InChI |
InChI=1S/C18H24N2O4S/c1-12(2)9-10-24-14-7-5-13(6-8-14)11-18(23-3)17(22)19-16(25-4)15(21)20-18/h5-9,16H,10-11H2,1-4H3,(H,19,22)(H,20,21)/t16-,18+/m1/s1 |
InChI Key |
ZEWCHEYJHBQAHF-AEFFLSMTSA-N |
Isomeric SMILES |
CC(=CCOC1=CC=C(C=C1)C[C@@]2(C(=O)N[C@@H](C(=O)N2)SC)OC)C |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)CC2(C(=O)NC(C(=O)N2)SC)OC)C |
Synonyms |
fusaperazine B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Fusaperazine B shares a dioxopiperazine core with sulfur modifications, distinguishing it from non-sulfur DKPs. Key structural comparisons include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Source Organism |
|---|---|---|---|---|
| Fusaperazine B | C₁₈H₂₄N₂O₄S | 364 | Methylthio groups, prenyl side chain | Fusarium chlamydosporum OUPS-N124 |
| Fusaperazine A | C₁₃H₁₆N₂O₃S₂ | 312 | Bis(methylthio) groups, compact structure | Fusarium chlamydosporum OUPS-N124 |
| Fusaperazine E/F | C₁₉H₂₄N₂O₃S | 360 | Extended alkyl chains, single sulfur moiety | Penicillium brevicompactum |
| Leptosin C | C₂₄H₂₈N₄O₄S | 476 | Indole moiety, disulfide bridge | Leptosphaeria sp. OUPS-4 |
| Chetracin B | C₂₅H₃₀N₂O₄S | 454 | Macrocyclic structure, thioester linkage | Oidiodendron truncatum GW3-13 |
| Colletopiperazine | C₁₇H₂₀N₂O₃S | 332 | Indole-diketopiperazine hybrid | Colletotrichum gloeosporioides |
Structural Notes:
Bioactivity Profiles
Cytotoxicity data highlight selective mechanisms:
Mechanistic Insights :
- Fusaperazine B’s sulfur groups may interact with cellular thiols, disrupting redox balance in cancer cells .
Research Challenges and Discrepancies
Molecular Formula Conflicts: Early studies (e.g., Usami et al., 2002) assigned Fusaperazine B as C₁₃H₁₆N₂O₃S₂, but later HRMS data confirm C₁₈H₂₄N₂O₄S . This discrepancy may arise from misannotation or structural variants.
Bioactivity Reproducibility : IC₅₀ values for Fusaperazine B vary between 3.2 µg/mL (marine-derived samples) and >10 µg/mL (terrestrial strains), highlighting source-dependent efficacy .
Q & A
Q. What are the primary methods for isolating Fusaperazine B from marine-derived fungi, and how can researchers optimize yield?
Fusaperazine B is isolated via ethyl acetate extraction of fungal culture filtrates, followed by sequential column chromatography (e.g., silica gel, Sephadex LH-20) and recrystallization . To optimize yield, researchers should monitor growth conditions (e.g., culture medium composition, incubation time) and employ high-performance liquid chromatography (HPLC) for purity assessment. Spectral data (NMR, IR) should be cross-validated against published values to confirm structural integrity .
Q. How is the molecular structure of Fusaperazine B characterized using spectroscopic techniques?
Key steps include:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₃H₁₆N₂O₃S₂ for Fusaperazine B) .
- NMR Analysis: Assign signals using ¹H-¹³C COSY and DEPT experiments to identify sulfur-containing dioxopiperazine moieties .
- IR Spectroscopy: Detect functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . Comparative analysis with structurally similar compounds (e.g., Sch 54794) aids in resolving ambiguities .
Q. What in vitro assays are suitable for preliminary cytotoxicity screening of Fusaperazine B?
Use cell lines like HCT116 (colorectal carcinoma) or Caco-2 (intestinal epithelium) with MTT assays to assess mitochondrial reductase activity. Maintain cell density at ~10⁴ cells/well in DMEM + 10% FBS, and normalize results to controls (e.g., untreated cells) . IC₅₀ values should be calculated using dose-response curves and validated via triplicate experiments.
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during Fusaperazine B characterization?
Contradictions may arise from impurities or stereochemical variations. Strategies include:
Q. What synthetic strategies enable the scalable production of Fusaperazine B analogs?
FeCl₃-photocatalyzed protocols are promising for synthesizing sulfur-containing analogs (e.g., amido-N,S-acetals). Key steps:
Q. How should researchers address false discovery rates (FDRs) when testing Fusaperazine B’s bioactivity across multiple cell lines?
Apply the Benjamini-Hochberg procedure:
Q. What computational tools are recommended for modeling Fusaperazine B’s interaction with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., topoisomerases).
- MD Simulations: Run GROMACS or AMBER to assess stability of ligand-receptor complexes over 100+ ns trajectories. Validate predictions with mutagenesis or SPR binding assays .
Methodological Best Practices
Q. How can researchers ensure reproducibility in Fusaperazine B studies?
- Detailed Protocols: Document extraction solvents, chromatographic gradients, and instrument settings (e.g., HPLC column type) .
- Data Transparency: Share raw spectra and crystallographic data in supplementary materials .
- Negative Controls: Include solvent-only extracts in bioassays to rule out nonspecific effects .
Q. What ethical considerations apply when publishing Fusaperazine B research?
- Conflict of Interest: Disclose funding sources (e.g., pharmaceutical sponsors) in the acknowledgments .
- Data Integrity: Avoid selective reporting of bioactivity data; include all replicates and outliers .
- Authorship Criteria: Follow ICMJE guidelines to ensure contributorship reflects intellectual input .
Data Presentation Guidelines
Q. How should Fusaperazine B’s spectral data be formatted in manuscripts?
- Tables: Include chemical shifts (δ in ppm), coupling constants (J in Hz), and integration values .
- Figures: Annotate key MS/MS fragments (e.g., m/z 245.1 for [M+H]+) and NMR correlations .
- Supplementary Files: Upload original spectral traces (e.g., .cif for crystallography) in repository-compatible formats .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
